2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound with the molecular formula C9H18N2O3. It is commonly used as a building block in organic synthesis due to its versatile reactivity and stability. The compound is characterized by the presence of a piperazine ring, a hydroxy group, and a tert-butyl ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester involves the Steglich esterification. This reaction employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to esterify the carboxylic acid with tert-butyl alcohol. The reaction is typically carried out under mild conditions, making it suitable for substrates sensitive to harsh conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester involves its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperazine ring can engage in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine-3-carboxylic acid: Similar structure with a tert-butyl ester group.
tert-Butyl 4-(4-piperidyl)piperazine-1-carboxylate: Contains a piperazine ring with a tert-butyl ester group.
tert-Butyl 2-hydroxypiperazine-1-carboxylate: Another derivative with similar functional groups
Uniqueness
2-Hydroxy-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a hydroxy group and a tert-butyl ester group on the piperazine ring. This unique structure imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
914224-76-3 |
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Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 2-hydroxypiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h7,10,12H,4-6H2,1-3H3 |
InChI Key |
WUKZUNJGKSNVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1O |
Origin of Product |
United States |
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